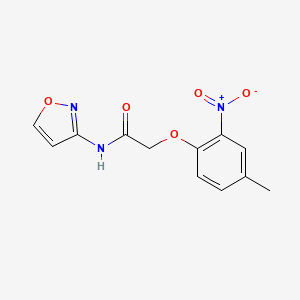![molecular formula C16H18N2O4S B5415524 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5415524.png)
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as Mecamylamine, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound belongs to the class of nicotinic acetylcholine receptor antagonists and has been shown to have various physiological and biochemical effects.
科学研究应用
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by blocking the nicotinic acetylcholine receptor in the sympathetic ganglia, leading to a decrease in sympathetic tone. It has also been studied for its potential use in smoking cessation therapy, as it can block the rewarding effects of nicotine. Additionally, this compound has been shown to have potential in the treatment of Alzheimer's disease, as it can block the excitotoxic effects of glutamate on neurons.
作用机制
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide acts as a non-competitive antagonist of the nicotinic acetylcholine receptor, blocking the binding of acetylcholine to the receptor. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a decrease in blood pressure and heart rate. Additionally, this compound can block the rewarding effects of nicotine by blocking the nicotinic acetylcholine receptor in the brain.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can decrease blood pressure and heart rate by blocking the sympathetic nervous system. It can also block the rewarding effects of nicotine, leading to a decrease in smoking behavior. Additionally, this compound can protect neurons from excitotoxicity by blocking the effects of glutamate.
实验室实验的优点和局限性
5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the nicotinic acetylcholine receptor. Additionally, it has been extensively studied for its potential therapeutic applications, making it a useful compound for drug development. However, this compound has some limitations for lab experiments. It can have off-target effects on other receptors, leading to potential side effects. Additionally, it can be difficult to administer in vivo due to its poor solubility.
未来方向
There are several future directions for research on 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. One potential direction is the development of more selective nicotinic acetylcholine receptor antagonists with fewer off-target effects. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of Alzheimer's disease. Finally, more research is needed to optimize the administration of this compound in vivo, potentially through the development of novel drug delivery methods.
合成方法
The synthesis of 5-{[(2-methoxyphenyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2-methoxyaniline with N,N-dimethylformamide dimethyl acetal, followed by the addition of p-toluenesulfonyl chloride. The resulting product is then treated with N,N-dimethylformamide and potassium carbonate to yield this compound. This method has been extensively studied and optimized for high yield and purity.
属性
IUPAC Name |
5-[(2-methoxyphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-8-9-12(10-13(11)16(19)17-2)23(20,21)18-14-6-4-5-7-15(14)22-3/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMQNKADBHZENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[5-(1H-pyrazol-3-yl)-2-furyl]methanamine](/img/structure/B5415451.png)
![3-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5415452.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}cyclopentanecarboxamide](/img/structure/B5415453.png)
![2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[1-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5415458.png)
![4-[(2-ethylbutanoyl)amino]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5415460.png)
![3-{1-[(5-phenyl-3-isoxazolyl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5415461.png)
![1-[(3-methyl-2-pyridinyl)methyl]-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5415472.png)
![3-(4-bromophenyl)-2-ethyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5415486.png)


![8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5415511.png)
![N-[2-(4-morpholinyl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5415515.png)
![N~2~-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)arginine](/img/structure/B5415517.png)